2-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
Piperidine derivatives, such as the one you mentioned, are important in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is typically a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be complex and varied, depending on the specific compound and the conditions under which the reactions take place .Physical And Chemical Properties Analysis
Nitro compounds, like the one you mentioned, have high dipole moments due to the polar character of the nitro group .Scientific Research Applications
Synthesis and Characterization
- Sulfonamide derivatives, including those similar to 2-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, have been synthesized and characterized for their antimicrobial activity and spectroscopic properties. These include X-ray diffraction, FT-IR, NMR, and DFT computations to understand their molecular geometry and electronic properties (Demircioğlu et al., 2018).
Applications in Solid-Phase Synthesis
- Polymer-supported benzenesulfonamides, related to 2-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, have been used as key intermediates in various chemical transformations, demonstrating their versatility in synthesizing diverse chemical scaffolds (Fülöpová & Soural, 2015).
Chemical and Molecular Analysis
- Studies have been conducted on the molecular structure and intramolecular interactions of benzenesulfonamide derivatives, revealing insights into their conformational properties in different phases. This includes understanding hydrogen bonding and molecular stability (Główka et al., 1995).
Role in Catalysis and Chemical Reactions
- These compounds have been explored for their role in catalytic reactions, such as the reduction of nitrobenzenes and their potential in green chemistry. The reaction mechanisms and efficiency of these processes have been studied in detail (Dayan et al., 2019).
Pharmaceutical Applications
- Certain sulfonamide derivatives have shown promise in pharmaceutical applications, such as inhibiting specific enzymes or showing antimetastatic activity in cancer models. This demonstrates their potential in developing new therapeutic agents (Pacchiano et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17-10-3-4-11-19(17)14-7-5-6-13(12-14)18-26(24,25)16-9-2-1-8-15(16)20(22)23/h1-2,5-9,12,18H,3-4,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLDFYAEPDIBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide |
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